Amino-PEG24-alcohol
Description
Significance of PEGylation in Enhancing Molecular Attributes
PEGylation is a widely adopted strategy involving the covalent conjugation of PEG molecules to other compounds, notably biomolecules like proteins, peptides, and small drug molecules nih.govpharmiweb.com. This process significantly alters the physical and chemical properties of the conjugated molecule, leading to enhanced therapeutic efficacy and improved pharmacokinetic profiles nih.govjbclinpharm.org.
Key benefits of PEGylation include increased solubility, particularly for hydrophobic drugs, and enhanced stability, protecting molecules from degradation and aggregation mdpi.compharmiweb.comaxispharm.com. PEGylation can also prolong the circulation half-life of therapeutic agents by increasing their hydrodynamic size, which reduces renal clearance and proteolytic degradation nih.govjbclinpharm.orgcheckrare.com. Furthermore, the non-immunogenic nature of PEG can help reduce the immune response against the conjugated molecule, minimizing adverse reactions and extending residence time in the body nih.govpharmiweb.comaxispharm.com. The impact of PEGylation on molecular attributes is crucial for the development of improved biopharmaceuticals and drug delivery systems jbclinpharm.org.
Overview of Bifunctional PEG Linkers in Synthetic Chemistry
PEG linkers are chemical compounds incorporating a PEG chain to bridge two functional groups axispharm.com. Bifunctional PEG linkers are a specific class of these linkers characterized by the presence of two distinct reactive functional groups, typically located at each terminus of the PEG chain peptide.com. This dual functionality allows for the simultaneous or sequential conjugation of two different molecules, making them invaluable tools in synthetic chemistry, particularly for creating complex molecular architectures axispharm.com.
These linkers serve as flexible, hydrophilic spacers that can connect various entities, such as biomolecules, drugs, or solid supports axispharm.cominterchim.fr. The PEG portion imparts solubility and can reduce steric hindrance between the conjugated molecules, while the terminal functional groups enable specific chemical reactions for conjugation peptide.cominterchim.fr. Bifunctional PEG linkers are widely used in applications like bioconjugation, targeted drug delivery, surface modification, and the creation of hydrogels and polymer networks sigmaaldrich.comaxispharm.com. The ability to control the length and functionality of the PEG linker is critical for optimizing the properties and performance of the resulting conjugates peptide.com.
Specific Context of Amino-PEG24-alcohol within Advanced PEG Chemistry
This compound is a specific example of a heterobifunctional PEG linker. Its structure consists of a PEG chain with precisely 24 ethylene (B1197577) glycol units, terminated by an amine (-NH2) group at one end and a hydroxyl (-OH) group at the other cd-bioparticles.netmedkoo.comprecisepeg.com. This combination of functional groups provides distinct reactivity profiles, allowing for selective conjugation reactions.
The amine group is highly reactive with various functional groups, including carboxylic acids, activated NHS esters, and carbonyls (ketones and aldehydes) cd-bioparticles.netmedkoo.combroadpharm.com. The hydroxyl group, while less reactive than the amine, can also be utilized for further derivatization or replacement with other reactive moieties through appropriate chemical transformations cd-bioparticles.netbroadpharm.com.
The PEG24 chain provides a significant hydrophilic spacer, enhancing the solubility of conjugated molecules in aqueous media cd-bioparticles.netmedkoo.com. The defined length of the PEG chain (n=24) contributes to the monodisperse nature of this linker, meaning it has a precise molecular weight and a narrow molecular weight distribution, which is advantageous for reproducibility in chemical synthesis and biological applications compared to polydisperse PEG polymers peptide.combroadpharm.comacs.org. This compound's unique combination of an amine terminus, a hydroxyl terminus, and a defined PEG length positions it as a valuable building block in advanced synthetic chemistry, particularly for creating conjugates with specific structural and physicochemical properties.
Chemical Properties and Synthesis
This compound is characterized by its specific chemical structure and properties, which are dictated by the PEG chain and the terminal functional groups.
Structure and Molecular Characteristics
This compound has the chemical formula C48H99NO24 cd-bioparticles.netmedkoo.comprecisepeg.combroadpharm.com. The core of the molecule is the polyethylene (B3416737) glycol chain, consisting of 24 repeating ethylene glycol units -(CH2CH2O)-. One end of this chain is terminated with a primary amine group (-NH2), and the other end is terminated with a hydroxyl group (-OH) cd-bioparticles.netmedkoo.com.
The molecular weight of this compound is approximately 1074.3 g/mol cd-bioparticles.netmedkoo.comprecisepeg.combroadpharm.com. As a monodisperse PEG derivative, it is synthesized to have a specific number of repeating units, resulting in a precise molecular weight, unlike traditional polydisperse PEGs which are mixtures of polymers with a range of molecular weights peptide.combroadpharm.comacs.org. This defined structure and molecular weight are crucial for applications requiring precise control over the properties of the resulting conjugates peptide.combiochempeg.com. The presence of the numerous ether linkages in the PEG chain, along with the terminal hydroxyl group, contributes significantly to its hydrophilic nature and high solubility in water and many organic solvents sigmaaldrich.cominterchim.fr.
A summary of key molecular characteristics is provided in the table below:
| Characteristic | Value | Source |
| Molecular Formula | C48H99NO24 | cd-bioparticles.netmedkoo.comprecisepeg.combroadpharm.com |
| Molecular Weight | ~1074.3 g/mol | cd-bioparticles.netmedkoo.comprecisepeg.combroadpharm.com |
| Functional Groups | Amine (-NH2), Hydroxyl (-OH) | cd-bioparticles.netmedkoo.com |
| PEG Units | 24 | cd-bioparticles.netmedkoo.comprecisepeg.com |
| Purity (typical) | ≥96% or 97% | cd-bioparticles.netprecisepeg.combroadpharm.com |
| Appearance (typical) | Off-white solid or viscous liquid | interchim.fr |
| Solubility | Soluble in aqueous solutions and most organic solvents | interchim.fr |
Synthetic Routes and Considerations
The synthesis of monodisperse PEG derivatives like this compound typically involves controlled chemical reactions to ensure a precise chain length and specific terminal functionalization acs.org. Unlike the traditional synthesis of polydisperse PEG through ring-opening polymerization of ethylene oxide, which yields a mixture of chain lengths, monodisperse PEGs are often synthesized through iterative coupling reactions or by starting from a defined oligo(ethylene glycol) precursor acs.orgnih.gov.
One approach involves the desymmetrization of a symmetric oligo(ethylene glycol) precursor, where one hydroxyl group is selectively converted to one functional group, and the other hydroxyl group is then transformed into a different functional group nih.gov. For this compound, this would involve introducing an amine group at one end and retaining or introducing a hydroxyl group at the other. Protective groups are often employed during synthesis to control reactivity and ensure that functionalization occurs at the desired positions acs.orggoogle.com.
The synthesis of heterobifunctional PEGs with orthogonal functional groups, such as an amine and a hydroxyl, requires careful selection of reaction conditions and reagents to achieve high yields and purity nih.gov. Chromatographic purification steps are often necessary to isolate the desired product from any unwanted side products or incomplete reaction species acs.org. The synthesis of longer monodisperse PEG chains like PEG24 can be more challenging than shorter ones, potentially involving iterative coupling steps or click chemistry approaches to link smaller, defined PEG units acs.orgnih.gov.
Research findings highlight various synthetic strategies for creating heterobifunctional oligo(ethylene glycol) linkers. For instance, sequential synthesis through desymmetrization of OEGs has been reported, involving the conversion of one hydroxyl group to a protected alkyne or azide (B81097), followed by activation of the remaining hydroxyl group for subsequent functionalization with groups like amines or thiols nih.gov. While specific detailed synthetic protocols for this compound (n=24) in the general literature are less common compared to shorter PEG linkers, the principles of controlled synthesis and functional group interconversion are fundamental to its preparation acs.orgnih.gov.
Applications in Chemical Research
This compound, as a heterobifunctional PEG linker, finds diverse applications in modern chemical research, primarily driven by its ability to bridge different molecules and modify their properties.
Role as a Bifunctional Crosslinker
The presence of both a reactive amine group and a modifiable hydroxyl group makes this compound a valuable bifunctional crosslinker cd-bioparticles.netmedkoo.com. It can be used to covalently link two different molecules or to attach a molecule to a solid support through either of its terminal functionalities axispharm.cominterchim.fr. The amine group readily participates in reactions such as amide bond formation with carboxylic acids or reaction with activated esters like NHS esters cd-bioparticles.netmedkoo.combroadpharm.com. The hydroxyl group can be activated or converted into other functional groups (e.g., esters, halides, or other reactive handles) for subsequent conjugation reactions, allowing for orthogonal coupling strategies cd-bioparticles.netbroadpharm.comlumiprobe.com.
This dual reactivity is particularly useful in creating conjugates where precise control over the attachment points and stoichiometry is required. For example, one end of the linker can be attached to a targeting molecule (like a peptide or antibody), while the other end is attached to a therapeutic agent or a detectable label nih.gov. The PEG spacer provides flexibility and solubility to the conjugate, which is often crucial for its performance in biological systems axispharm.cominterchim.fr.
Applications in Bioconjugation and Surface Modification
This compound is widely applicable in bioconjugation, the process of chemically linking biomolecules to other molecules or surfaces sigmaaldrich.com. Its hydrophilic PEG chain enhances the solubility and can improve the biocompatibility of the resulting bioconjugates axispharm.cominterchim.fr. The amine group can be used to conjugate the linker to proteins, peptides, or nucleic acids through reaction with activated carboxyl groups or other electrophilic sites mdpi.compeptide.com. The hydroxyl group offers another handle for further modification or attachment to different biomolecules or surfaces.
In surface modification, this compound can be used to functionalize materials, such as nanoparticles, biosensors, or chromatography media, by attaching the PEG linker to the surface through one of its functional groups sigmaaldrich.comlumiprobe.com. The exposed amine or hydroxyl group on the modified surface can then be used to immobilize biomolecules or other ligands, creating functionalized surfaces with tailored properties, such as reduced non-specific binding or enhanced immobilization capacity sigmaaldrich.com. Research has demonstrated the use of amino-PEG oligomers in the one-step synthesis of metallic and metal oxide nanoparticles, highlighting their role as multi-purpose ligands for controlling size, shape, and dispersibility medkoo.com.
Use in the Development of Advanced Materials and Linkers
Beyond direct bioconjugation, this compound serves as a building block for the synthesis of more complex PEG-based materials and linkers. Its defined structure and reactive ends allow for its incorporation into polymers, hydrogels, and other advanced materials with specific properties sigmaaldrich.com. The PEG chain contributes to the material's hydrophilicity and biocompatibility, while the terminal amine and hydroxyl groups can be used for crosslinking or further functionalization sigmaaldrich.cominterchim.fr.
This compound can also be a precursor for synthesizing other heterobifunctional or even multi-functional PEG derivatives by transforming its terminal groups. For instance, the hydroxyl group could be converted into a thiol, maleimide, or alkyne, creating linkers with different orthogonal reactivities for more sophisticated conjugation strategies nih.gov. Such advanced linkers are increasingly important in fields like targeted drug delivery, where precise control over drug-linker-targeting molecule conjugation is essential broadpharm.com. The use of PEG linkers, including those with amino and hydroxyl functionalities, is integral to the design of antibody-drug conjugates (ADCs) and PROTACs, where they connect different functional components to achieve desired biological outcomes broadpharm.cominvivochem.com.
Research indicates the utility of PEG-based linkers in creating complex structures for targeted therapies. For example, PEG-based linkers have been synthesized for click chemistry applications, enabling the conjugation of peptides and fluorescent probes nih.gov. The ability to synthesize discrete PEG linkers of defined lengths, such as PEG24, is particularly valuable for these applications, ensuring homogeneity and reproducibility of the resulting conjugates peptide.comnih.gov.
Structure
2D Structure
Properties
Molecular Formula |
C48H99NO24 |
|---|---|
Molecular Weight |
1074.3 g/mol |
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol |
InChI |
InChI=1S/C48H99NO24/c49-1-3-51-5-7-53-9-11-55-13-15-57-17-19-59-21-23-61-25-27-63-29-31-65-33-35-67-37-39-69-41-43-71-45-47-73-48-46-72-44-42-70-40-38-68-36-34-66-32-30-64-28-26-62-24-22-60-20-18-58-16-14-56-12-10-54-8-6-52-4-2-50/h50H,1-49H2 |
InChI Key |
OHVQIDUZLZJDPE-UHFFFAOYSA-N |
Appearance |
Solid powder |
Purity |
>97% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Amino-PEG24-alcohol |
Origin of Product |
United States |
Synthetic Methodologies and Functional Group Reactivity of Amino Peg24 Alcohol
Development of Novel Synthetic Routes for Amino-PEG-alcohols
While traditional methods for synthesizing amino-PEG-alcohols often involve multi-step processes starting from PEG diols or monomethyl ethers, research continues to explore novel and more efficient synthetic routes. These routes aim to improve yield, purity, and control over the polymer architecture and end-group functionalization.
One approach involves the ring-opening polymerization of ethylene (B1197577) oxide using initiators that already contain a protected amine or alcohol functionality researchgate.netmdpi.com. For example, using a dibenzyl-protected amine functional initiator can yield high purity amino-PEG-alcohol upon deprotection researchgate.net. Another strategy involves the selective conversion of one end group in a symmetrical PEG precursor. For instance, selectively converting one hydroxyl group of a PEG diol to an amine while leaving the other hydroxyl intact can yield the desired heterobifunctional product.
Novel strategies are being developed for the synthesis of amino-functional polyethers, often involving controlled polymerization techniques and post-modification strategies researchgate.net. Some methods focus on the direct functionalization of unprotected amino acids using alcohols as alkylating agents, catalyzed by specific complexes su.se. While this latter example is for amino acids, it highlights the ongoing research into more direct functionalization methods that could potentially be adapted or inspire routes for amino PEG alcohols.
Catalyst Systems for Selective Functionalization of Amino Alcohols
Catalyst systems play a significant role in promoting selective reactions of either the amine or hydroxyl group in molecules containing both functionalities, such as Amino-PEG24-alcohol. Developing catalysts that can differentiate between these two nucleophilic groups under mild conditions is an active area of research.
Studies have explored catalyst systems for the selective functionalization of amino alcohols. For instance, palladium(II)/sulfoxide catalyst systems have been reported for selective allylic C—H amination reactions nih.gov. While this specific reaction is not directly on the PEG backbone, it demonstrates the principle of using catalysts to achieve selectivity in the presence of both amine and hydroxyl groups.
Another example involves the catalytic chemoselective conjugate addition of amino alcohols to α,β-unsaturated esters, where a soft Lewis acid/hard Brønsted base cooperative catalyst system achieved chemoselective addition of a hydroxyl group over a more nucleophilic amino group jst.go.jp. This highlights how catalyst design can reverse the innate reactivity preference of these functional groups.
Research into catalytic systems for the direct N-functionalization of unprotected amino acids using alcohols also demonstrates the potential for catalyst-controlled selectivity in reactions involving both amine and alcohol moieties su.se. These advancements in catalyst design for smaller amino alcohols provide insights that could be relevant to developing selective functionalization methods for Amino-PEG-alcohols.
Role of Amino Peg24 Alcohol in Advanced Bioconjugation Chemistry
General Principles of Amino-PEG-Mediated Bioconjugation
Bioconjugation involves the creation of a stable covalent link between a synthetic molecule and a biomolecule, such as a protein or peptide. Amino-PEG compounds are frequently used in this context, primarily targeting accessible amino groups on biomolecules, such as the N-terminus or lysine (B10760008) residues mdpi.comlu.seucl.ac.beeuropeanpharmaceuticalreview.com.
Amide Bond Formation in Bioconjugate Synthesis
One of the most common reactions involving the amino group of Amino-PEG24-alcohol is the formation of a stable amide bond. This reaction typically occurs between the primary amine of the PEG linker and a carboxylic acid or an activated carboxylic acid derivative on the molecule to be conjugated precisepeg.comnih.govresearchgate.net. Amide bond formation is a fundamental reaction in organic synthesis and is widely used in the pharmaceutical industry due to the commercial availability of reagents, high chemoselectivity, and efficiency nih.govrsc.orgbaranlab.orgluxembourg-bio.com.
Various coupling reagents can facilitate amide bond formation by activating the carboxylic acid component, making it susceptible to nucleophilic attack by the amine. Examples of commonly used coupling reagents include carbodiimides like EDC (1-ethyl-3-(3-(dimethylamino)propyl)carbodiimide), often used in combination with additives like HOAt (1-hydroxy-7-azabenzotriazole) nih.govluxembourg-bio.com. The reaction generally proceeds through the formation of a reactive intermediate, such as an O-acylisourea or an active ester, which then reacts with the amine to form the amide bond mdpi.comluxembourg-bio.com.
Chemoselective Coupling Strategies Utilizing this compound
Beyond amide bond formation, the amino and hydroxyl groups of this compound can be utilized in various chemoselective coupling strategies. The primary amine can react with activated esters (e.g., N-hydroxysuccinimide esters, pentafluorophenyl esters, para-nitrophenyl (B135317) esters) to form amide linkages precisepeg.com. It can also participate in reactions with carbonyl compounds (aldehydes or ketones) to form imines (Schiff bases), which can then be reduced to stable secondary amines mdpi.comlu.seacs.org.
The terminal hydroxyl group on this compound provides another handle for functionalization or conjugation. It can be converted into other reactive groups, such as activated esters, aldehydes, or other functionalities, allowing for orthogonal coupling strategies or further modifications of the PEG linker medkoo.com. This bifunctionality enables the creation of complex bioconjugates with precise control over the attachment points.
Applications in Proteolysis Targeting Chimeras (PROTACs) Research
This compound is particularly relevant in the design and synthesis of PROTACs. PROTACs are heterobifunctional molecules that induce targeted protein degradation by linking a protein of interest (POI) ligand to an E3 ubiquitin ligase ligand biochempeg.combroadpharm.comcellgs.com. The linker connecting these two ligands is a critical component that influences the PROTAC's ability to form a ternary complex with the POI and the E3 ligase, ultimately leading to ubiquitination and degradation of the target protein broadpharm.comcellgs.comnih.govprecisepeg.com.
Design and Synthesis of this compound-Based PROTAC Linkers
This compound serves as a versatile building block for constructing PROTAC linkers. Its amine and alcohol termini can be independently functionalized to attach the POI ligand and the E3 ligase ligand. The PEG chain provides flexibility and hydrophilicity to the linker, which are important properties for PROTAC activity jenkemusa.combiochempeg.combiochempeg.comprecisepeg.com.
The synthesis of PROTACs utilizing this compound typically involves coupling the amino group to one ligand (either the POI ligand or the E3 ligase ligand) and modifying or coupling the hydroxyl group to the other ligand. Amide bond formation is a common method for coupling the amino group to a ligand containing a carboxylic acid or activated ester precisepeg.comnih.gov. The hydroxyl group can be converted into various reactive functionalities, such as an azide (B81097) or alkyne for click chemistry, or an activated ester for amide coupling, allowing for convergent synthesis strategies nih.gov.
The choice of coupling chemistry and the order of attachment depend on the specific functional groups present on the POI and E3 ligase ligands. Bifunctional PEG linkers, such as this compound, facilitate the rapid assembly of PROTAC structures with different attachment sites jenkemusa.combiochempeg.combiochempeg.com.
Influence of PEG Chain Length on PROTAC Efficacy and Target Degradation Mechanisms
The length of the PEG linker, such as the 24 ethylene (B1197577) glycol units in this compound, significantly impacts the efficacy and mechanism of action of PROTACs jenkemusa.combiochempeg.combiochempeg.combroadpharm.comcellgs.comnih.govprecisepeg.comexplorationpub.comrsc.org. The linker's length and flexibility are crucial for facilitating the formation of a stable ternary complex between the PROTAC, the POI, and the E3 ligase cellgs.comprecisepeg.comexplorationpub.comacs.org.
If the linker is too short, steric hindrance can prevent the simultaneous binding of both ligands to their respective proteins, hindering ternary complex formation cellgs.comexplorationpub.com. Conversely, an overly long linker might also be detrimental, potentially interfering with protein-protein interactions within the ternary complex or leading to unproductive binding modes cellgs.comexplorationpub.com.
Research has shown that the optimal linker length is highly dependent on the specific POI and E3 ligase being targeted nih.govexplorationpub.com. Studies comparing PROTACs with varying PEG linker lengths (e.g., PEG2 vs. PEG9) have demonstrated differential degradation efficiencies for the same target protein rsc.org. In some cases, intermediate length linkers have shown reduced degradation potency compared to shorter or longer linkers nih.gov. While a general rule is difficult to establish, longer linkers have sometimes been associated with higher efficiency in mediating target protein degradation explorationpub.com.
The PEG chain length also influences the physicochemical properties of the PROTAC, such as water solubility and cell permeability jenkemusa.combiochempeg.combiochempeg.comprecisepeg.com. Increased water solubility conferred by longer PEG chains can affect cellular uptake and distribution, thereby impacting PROTAC efficacy jenkemusa.combiochempeg.com.
Structural Optimization of this compound Linkers in PROTAC Design
Structural optimization of PROTAC linkers, including those based on this compound, is a critical aspect of PROTAC development, often referred to as "linkerology" acs.orgresearchgate.net. Beyond simply varying the length, modifications to the linker's composition and structure can significantly influence PROTAC properties and activity nih.govprecisepeg.comexplorationpub.comacs.orgresearchgate.net.
While traditional linkers often consist of simple alkyl or PEG chains, recent efforts have explored incorporating more complex motifs to fine-tune properties nih.govacs.org. Although this compound provides a flexible PEG scaffold, structural optimization might involve incorporating rigid elements, such as aromatic rings or cyclic structures, to constrain the linker's conformation and potentially enhance selectivity or improve pharmacokinetic properties precisepeg.comacs.orgresearchgate.netresearchgate.net.
The site of linker attachment on both the POI ligand and the E3 ligase ligand is also a crucial factor in structural optimization nih.govrsc.org. Different conjugation sites can impact the formation and stability of the ternary complex and influence degradation potency nih.govrsc.org.
Computational methods and structural studies, such as X-ray crystallography of ternary complexes, play an increasingly important role in informing rational linker design and optimization nih.govprecisepeg.comresearchgate.net. These approaches can provide insights into the optimal linker length, flexibility, and attachment points required to bring the POI and E3 ligase into the correct orientation for efficient ubiquitination nih.govprecisepeg.comresearchgate.net.
The optimization process often involves iterative trial and error, synthesizing libraries of PROTACs with variations in linker length, composition, and attachment points to identify structures with improved potency, selectivity, and pharmacokinetic profiles biochempeg.comnih.gov.
Compound Information Table
| Compound Name | PubChem CID |
| This compound | 933789-97-0 (Related CAS, PubChem CID for Amino-PEG4-alcohol is 160103, Amino-PEG24-acid is 51340925) medkoo.comambeed.comnih.govcreative-biolabs.com |
| EDC | 637065 |
| HOAt | 5290489 |
Summary Table: Influence of PEG Linker Properties on PROTACs
| Property | Influence on PROTACs | References |
| Length | Affects ternary complex formation, degradation efficiency, and selectivity. Optimal length is target-dependent. | jenkemusa.combiochempeg.combiochempeg.combroadpharm.comcellgs.comnih.govprecisepeg.comexplorationpub.comrsc.org |
| Flexibility | Impacts the ability of the PROTAC to bridge the POI and E3 ligase in the correct orientation. | precisepeg.comacs.org |
| Hydrophilicity | Enhances water solubility, affecting cell permeability and potentially oral absorption. | jenkemusa.combiochempeg.combiochempeg.comprecisepeg.comprecisepeg.com |
| Composition | Can be tuned by incorporating different chemical motifs (e.g., alkyl, PEG, rigid groups) to influence physicochemical properties and activity. | nih.govprecisepeg.comacs.orgresearchgate.net |
| Attachment Point | Crucial for ternary complex formation, stability, and degradation potency. | nih.govrsc.org |
Integration into Antibody-Drug Conjugate (ADC) Architectures
Polyethylene (B3416737) glycol (PEG) linkers play a crucial role in the design and efficacy of Antibody-Drug Conjugates (ADCs), which are complex therapeutics combining the targeting specificity of monoclonal antibodies with the cytotoxic power of small-molecule drugs. medkoo.combroadpharm.com The linker component is essential for connecting the antibody to the cytotoxic payload and significantly influences the ADC's stability, pharmacokinetics, and efficacy. axispharm.combroadpharm.com PEG linkers, including those with amino and alcohol termini, are frequently incorporated into ADC architectures to improve their properties. medkoo.comcd-bioparticles.netcreative-biolabs.cominvivochem.com
This compound as a Non-Cleavable Linker in ADC Constructs
Amino-PEG-alcohol linkers are often employed in the construction of non-cleavable ADCs. bioglyco.combroadpharm.com In this type of ADC, the linker-payload is not designed to be released until the antibody-antigen complex is internalized by the target cell and undergoes lysosomal degradation. guidechem.com Upon degradation of the antibody within the lysosome, the cytotoxic drug is released with the linker and potentially an amino acid remnant still attached. guidechem.com this compound, with its stable ether linkages in the PEG chain and the reactive terminal groups used for conjugation, functions effectively as a non-cleavable linker in this context, ensuring that the payload remains attached to the antibody until cellular processing occurs. The stability of the linker in systemic circulation is critical for minimizing premature drug release and reducing off-target toxicity. axispharm.combroadpharm.com
Linker Design Considerations for Hydrophilic Spacer Integration in ADCs
The integration of hydrophilic spacers like PEG into ADC linker design is a key strategy to overcome challenges associated with the hydrophobicity of many cytotoxic payloads. axispharm.comcreative-biolabs.commedchemexpress.com Incorporating a PEG spacer such as this compound can significantly improve the solubility of the linker-payload and the resulting ADC conjugate. axispharm.comcreative-biolabs.comaxispharm.com This enhanced solubility helps to prevent aggregation, particularly at higher drug-to-antibody ratios (DAR), and can lead to improved pharmacokinetic profiles, including extended circulation time and reduced immune recognition. medkoo.comaxispharm.comcreative-biolabs.commedchemexpress.com The length of the PEG chain, such as the 24 units in this compound, is a critical design parameter that can be tuned to optimize the physicochemical properties and biological performance of the ADC. creative-biolabs.comaxispharm.com The placement of the PEG spacer within the linker architecture (e.g., as a linear segment or in a branched format) also influences ADC properties. medchemexpress.com
Conjugation with Peptides and Proteins for Modified Properties
PEGylation, the process of covalently attaching PEG chains to biomolecules, is a widely used technique to improve the therapeutic properties of peptides and proteins. nih.govnih.gov this compound serves as a valuable reagent for the PEGylation of peptides and proteins, leveraging the reactivity of its terminal amino and hydroxyl groups. invivochem.com
This compound in Peptide Synthesis and Modification
Amino-PEG linkers are utilized in peptide synthesis and modification to impart beneficial characteristics. precisepeg.com The incorporation of a PEG spacer like this compound into peptides can enhance their solubility, stability, and bioavailability. precisepeg.com The terminal amino group of this compound can be reacted with carboxylic acid groups present in amino acids or at the C-terminus of a peptide, often employing coupling agents to form stable amide bonds. medkoo.comcd-bioparticles.netbroadpharm.comaxispharm.com This allows for the creation of peptide-PEG conjugates with modified physicochemical and biological properties.
Strategies for Protein PEGylation via this compound
Protein PEGylation is commonly performed by targeting nucleophilic residues, primarily the ε-amino groups of lysine residues or the protein's N-terminus. nih.gov this compound, with its reactive primary amine, is well-suited for conjugation to activated functional groups on proteins, such as NHS esters or carboxylic acids (via carbodiimide (B86325) chemistry). medkoo.comcd-bioparticles.netbroadpharm.comaxispharm.com This conjugation increases the protein's hydrodynamic volume, which can lead to reduced renal clearance and an extended circulating half-life. medkoo.comaxispharm.comcreative-biolabs.comnih.gov PEGylation can also improve protein solubility and stability and reduce immunogenicity. medkoo.comaxispharm.comcreative-biolabs.comnih.govnih.gov The presence of the hydroxyl group on this compound provides an additional site for further modification or attachment of other molecules, allowing for the creation of more complex protein conjugates. medkoo.comcd-bioparticles.netbroadpharm.com
Nucleic Acid and Oligonucleotide Conjugation Strategies
The conjugation of nucleic acids and oligonucleotides to other molecules, including PEG derivatives like this compound, is explored to improve their properties for therapeutic and diagnostic applications. invivochem.com Covalent conjugation can enhance cellular uptake, improve targeting specificity, and modify pharmacokinetic profiles. Amino-PEG-alcohol compounds are recognized as useful for conjugation with biomolecules such as DNA. axispharm.cominvivochem.com Oligonucleotides can be synthesized with terminal amino groups, which can then be reacted with the activated hydroxyl group of this compound or via a cross-linking strategy utilizing the amino group of this compound and a reactive group on the oligonucleotide. invivochem.com While specific detailed research findings on the direct conjugation of this compound to nucleic acids were not extensively detailed in the provided search results, the general principles of using amino-terminated PEGs for nucleic acid modification and the utility of PEG in nucleic acid delivery systems support its potential application in this area. medkoo.comaxispharm.cominvivochem.com
Contributions of Amino Peg24 Alcohol to Nanomaterial Surface Engineering
Surface Functionalization of Nanoparticles and Colloidal Systems
The ability of Amino-PEG24-alcohol to participate in reactions through its amine and hydroxyl termini makes it valuable for functionalizing the surface of various nanoparticles and colloidal systems. The amine group, for instance, is reactive with carboxylic acids, activated NHS esters, and carbonyls, facilitating covalent attachment to surfaces or molecules medkoo.comcd-bioparticles.net. PEG amines and oligomers, structurally related to this compound, have been utilized in the one-step synthesis of metallic and metal oxide nanoparticles, influencing their size, shape control, and dispersibility in various solvents medkoo.com.
Gold Nanoparticle Functionalization with this compound
Gold nanoparticles (Au NPs) are widely studied for their unique optical and electronic properties, and their surface functionalization is key to tailoring their behavior for specific applications. While the provided search results specifically mention the use of alpha-sulfanyl-omega-amino-PEG for functionalizing gold nanoparticles to enhance binding medkoo.com, and the functionalization of gold nanoparticles with amino acids researchgate.netnih.gov, the reactive amino group of this compound suggests its potential for similar conjugation strategies on gold nanoparticle surfaces. The amino group can form stable bonds with appropriate functional groups introduced onto the gold surface or participate in ligand exchange reactions. Amino-functionalized metal-organic frameworks have also been explored as supports for gold nanoparticle deposition, highlighting the utility of amine groups in interacting with gold precursors researchgate.net. These examples underscore the broader principle that amine-terminated PEGs, including this compound, can be effectively employed in the surface modification of gold nanoparticles to impart desired properties.
Polymer Nanoparticle Surface Modification
Polymer nanoparticles are extensively used in drug delivery, imaging, and diagnostics. Modifying their surface with PEG derivatives like this compound can significantly alter their interactions with biological environments. Amino-PEG has been used in the preparation of modified poly(methyl methacrylate) microchips, demonstrating its utility in modifying polymeric surfaces medkoo.com. New amphiphilic derivatives of PEG, including those with amino functionalities, have been developed as surface modifiers for colloidal drug carriers based on polymers medkoo.com. The incorporation of PEG chains on polymer nanoparticles is a common strategy to improve their properties, such as stability and biocompatibility researchgate.net. Studies on PEG-PLGA nanoparticles, for example, highlight how the inclusion of PEG influences particle size and stability researchgate.net. The reactive groups on this compound allow for its covalent attachment to pre-formed polymer nanoparticles or its incorporation during the nanoparticle synthesis process, thereby modifying the surface characteristics.
Fabrication of Biocompatible and Anti-Fouling Surfaces
A significant contribution of PEG-based compounds, including this compound, is their ability to render surfaces biocompatible and resistant to non-specific protein adsorption and cell adhesion, a phenomenon known as anti-fouling. PEG is widely recognized for its biocompatibility and its effectiveness in reducing the non-specific adsorption of proteins and cells on material surfaces nih.gov. This anti-fouling property is attributed to the hydrophilic nature and flexible structure of the PEG chains, which create a hydrated layer that repels proteins and other biomolecules nih.gov. Amino-functionalized multi-arm PEGs have been successfully used to fabricate biocompatible and anti-fouling coatings on various substrates rsc.org. The presence of the amino group in this compound allows for its conjugation to different surfaces, providing a route to create coatings that leverage the anti-fouling properties of the PEG chain. Amino acid-mediated surfaces, which share the presence of amine groups, have also demonstrated antifouling performance by forming a water layer through their hydrophilic properties nih.gov.
Design of Advanced Drug Delivery Systems Utilizing this compound as a Structural Component
This compound can play a crucial role in the design of advanced drug delivery systems, primarily by serving as a structural component that enhances the properties of drug conjugates and nanoparticle carriers. PEGylation, the process of conjugating PEG to therapeutic molecules or delivery systems, is a well-established strategy to improve their pharmacokinetic profiles nih.govhuatengsci.com.
Role in Enhancing Aqueous Solubility of Conjugated Entities
One of the key challenges in drug delivery is the poor aqueous solubility of many therapeutic agents. The hydrophilic nature of the PEG chain in this compound significantly enhances the solubility of molecules or nanoparticles to which it is conjugated medkoo.comcd-bioparticles.nethuatengsci.commdpi.com. This increased solubility facilitates the formulation of drugs and improves their dispersion in biological fluids, which is essential for effective systemic administration and distribution. PEGylation is a powerful tool for increasing the solubility of proteins and other therapeutics mdpi.com.
Investigation of Physicochemical and Biophysical Attributes Conferred by Amino Peg24 Alcohol Conjugation
Impact on Hydrophilicity and Aqueous Solubility of Conjugates
The conjugation of Amino-PEG24-alcohol to a biomolecule significantly enhances its hydrophilicity and aqueous solubility. The long, flexible PEG chain is highly solvated in aqueous environments, effectively creating a hydrophilic shell around the conjugated molecule. This increased hydrophilicity can be particularly beneficial for biomolecules that are prone to aggregation or have poor solubility in aqueous buffers.
The ethylene (B1197577) glycol units of the PEG chain form hydrogen bonds with water molecules, leading to an increase in the hydrodynamic radius of the conjugate and a greater affinity for aqueous media. Research on PEGylated proteins has demonstrated a substantial increase in their aqueous solubility. For instance, studies have shown that PEGylation can increase protein solubility by more than 11-fold. researchgate.net This enhancement in solubility is crucial for the formulation and delivery of therapeutic proteins, as it can prevent aggregation and allow for higher concentration formulations.
| Biomolecule | Solubility in Aqueous Buffer (mg/mL) |
|---|---|
| Native Protein | ~1 |
| PEGylated Protein | >11 |
Stabilization of Biomolecular Structures via PEGylation
Conjugation with this compound can lead to the stabilization of the three-dimensional structure of biomolecules, protecting them from enzymatic degradation and thermal denaturation. The flexible PEG chain creates a steric shield around the biomolecule, which can hinder the approach of proteases and other degrading enzymes. tandfonline.com This steric hindrance is a key mechanism by which PEGylation enhances the in vivo stability and circulation half-life of therapeutic proteins. plos.org
| Parameter | Native Protein | PEGylated Protein | Fold Change |
|---|---|---|---|
| Thermal Stability (Tm) | 72.7 °C | 71.0 °C | -1.7 °C |
| In Vivo Half-Life | 1.1 h | 28 h | +25-fold |
Data presented for thermal stability is based on studies with lysozyme (B549824) and for in vivo half-life is based on studies with rhTIMP-1. The exact impact of this compound may vary depending on the conjugated biomolecule.
Modulation of Molecular Interactions and Reduced Non-Specific Binding
A significant advantage of conjugating biomolecules with this compound is the reduction of non-specific binding to surfaces and other biomolecules. The neutral and hydrophilic nature of the PEG chain creates a microenvironment that repels the non-specific adsorption of proteins and other macromolecules. nih.gov This property is particularly valuable in applications such as immunoassays, biosensors, and drug delivery, where non-specific binding can lead to high background signals and reduced sensitivity. nih.gov
The flexible PEG chains extend from the surface of the conjugated biomolecule, creating a brush-like structure that sterically hinders non-specific interactions. Studies have demonstrated a significant reduction in non-specific protein adsorption on surfaces modified with PEG. In one study, the incorporation of PEG into a hydrogel for an immunoassay resulted in a 10-fold decrease in non-specific binding, while simultaneously increasing the specific binding by 6-fold. nih.govresearchgate.net This reduction in non-specific interactions can also lead to a decrease in the immunogenicity and antigenicity of therapeutic proteins. nih.gov
| Binding Type | Fluorescence Signal (Arbitrary Units) |
|---|---|
| Non-Specific Binding (No PEG) | 100 |
| Non-Specific Binding (With PEG) | 10 |
| Specific Binding (No PEG) | 50 |
| Specific Binding (With PEG) | 300 |
Rheological and Conformational Studies of this compound Conjugates
The conjugation of a long-chain polymer like this compound has a profound impact on the rheological and conformational properties of the biomolecule. The increased hydrodynamic radius of the PEGylated conjugate leads to an increase in the viscosity of its solutions. biochempeg.com The extent of this viscosity increase is dependent on the concentration of the conjugate, the length of the PEG chain, and the degree of PEGylation. While this can be a consideration in the formulation of high-concentration protein solutions, the benefits of increased stability and solubility often outweigh the increase in viscosity.
| Molecule | Hydrodynamic Radius (nm) |
|---|---|
| Unconjugated Interferon-α-2b | ~2.0 |
| 10 kDa PEG-Interferon-α-2b | 5.7 |
| 20 kDa PEG-Interferon-α-2b | 7.4 |
| 30 kDa PEG-Interferon-α-2b | 9.1 |
| 45 kDa PEG-Interferon-α-2b | 9.6 |
This data for interferon-α-2b illustrates the general effect of PEGylation on hydrodynamic radius. The conjugation of this compound is expected to result in a significant increase in the hydrodynamic radius of the target biomolecule.
Analytical Methodologies for Characterization of Amino Peg24 Alcohol Conjugates and Derivatives
Spectroscopic Techniques for Structural Elucidation (e.g., NMR, FTIR of conjugates)
Spectroscopic methods are fundamental for the structural confirmation of Amino-PEG24-alcohol conjugates. Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are powerful tools for providing detailed information at the molecular level.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a valuable technique for characterizing this compound and its conjugates. nih.govenovatia.comprecisepeg.com The spectrum of the parent this compound shows characteristic signals for the ethylene (B1197577) glycol repeating units, as well as distinct signals for the protons adjacent to the terminal amino and alcohol groups.
Upon conjugation, changes in the ¹H NMR spectrum provide direct evidence of the chemical modification. For instance, if the amino group of this compound reacts with a carboxylic acid to form an amide bond, the signals corresponding to the protons on the carbon adjacent to the nitrogen will experience a downfield shift. Similarly, if the hydroxyl group is modified, the signals for the protons on the adjacent carbon will also shift. The integration of these shifted signals relative to the stable signals of the PEG backbone can be used to determine the efficiency of the conjugation reaction. precisepeg.com
For larger conjugates, such as those with proteins, solid-state NMR can be employed to assess the structural integrity of the protein after PEGylation. researchgate.net
Illustrative ¹H NMR Data for an this compound Conjugate
| Proton Assignment | This compound (ppm) | Conjugate (e.g., Amide formation) (ppm) | Comment |
| -CH₂-NH₂ | ~2.8 | ~3.2 - 3.4 | Downfield shift upon amide bond formation. |
| -O-CH₂-CH₂-O- (PEG backbone) | ~3.6 | ~3.6 | Generally remains unchanged, used as an internal reference. |
| -CH₂-OH | ~3.7 | ~3.7 | Unchanged if conjugation is at the amino terminus. |
Note: The exact chemical shifts can vary depending on the solvent and the nature of the conjugated molecule.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and sensitive method for identifying the functional groups present in a molecule and is particularly useful for confirming the formation of new bonds in this compound conjugates. nih.gov The FTIR spectrum of this compound will show characteristic absorption bands for the N-H stretching of the primary amine, the O-H stretching of the alcohol, and the C-O-C stretching of the polyether backbone.
When this compound is conjugated to a carboxylic acid-containing molecule, the formation of an amide bond can be confirmed by the appearance of new bands in the FTIR spectrum. Specifically, the amide I band (C=O stretch) typically appears around 1650 cm⁻¹, and the amide II band (N-H bend) is observed around 1550 cm⁻¹. Concurrently, the characteristic bands of the starting materials, such as the broad O-H stretch of a carboxylic acid, will diminish or disappear.
Typical FTIR Absorption Bands for Characterizing an Amide Conjugate of this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Observation upon Conjugation |
| Amine (N-H) | Stretch | 3300 - 3500 | Disappears or broadens upon amide formation. |
| Alcohol (O-H) | Stretch | 3200 - 3600 | Remains if conjugation is at the amino terminus. |
| Amide (C=O) | Stretch (Amide I) | 1630 - 1680 | Appears upon amide bond formation. |
| Amide (N-H) | Bend (Amide II) | 1510 - 1580 | Appears upon amide bond formation. |
| Ether (C-O-C) | Stretch | 1050 - 1150 | Present in both the linker and the conjugate. |
Chromatographic Methods for Purity and Conjugation Efficiency Assessment (e.g., HPLC, SEC of conjugates)
Chromatographic techniques are essential for assessing the purity of this compound conjugates and for determining the efficiency of the conjugation reaction. High-Performance Liquid Chromatography (HPLC) and Size-Exclusion Chromatography (SEC) are the most commonly used methods.
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC (RP-HPLC) is a powerful tool for separating the conjugated product from unreacted starting materials and impurities based on differences in hydrophobicity. Since this compound is a polar molecule, its retention time on a nonpolar stationary phase (like C18) will be relatively short. When conjugated to a more hydrophobic molecule, the resulting conjugate will have a longer retention time.
By monitoring the chromatogram at a specific wavelength (if the conjugate has a chromophore) or using a universal detector like an Evaporative Light Scattering Detector (ELSD), the disappearance of the starting materials and the appearance of a new peak corresponding to the conjugate can be tracked. The peak area of the conjugate relative to the total peak area can be used to estimate the purity and the yield of the reaction.
Size-Exclusion Chromatography (SEC)
SEC separates molecules based on their hydrodynamic volume. This technique is particularly useful for analyzing conjugates of this compound with larger molecules like proteins or nanoparticles. The PEGylated conjugate will have a larger size than the unconjugated protein and will therefore elute earlier from the SEC column. SEC can be used to determine the extent of PEGylation (i.e., the number of PEG chains attached to a protein) and to detect the presence of aggregates.
Representative Chromatographic Data for an this compound Conjugate
| Technique | Analyte | Typical Retention Time/Volume | Purpose |
| RP-HPLC | This compound | Short | Purity assessment of starting material. |
| RP-HPLC | Conjugated Molecule (e.g., small molecule drug) | Varies | Purity assessment of starting material. |
| RP-HPLC | This compound Conjugate | Longer than starting materials | Purity assessment and reaction monitoring. |
| SEC | Unconjugated Protein | Later Elution Volume | Baseline for comparison. |
| SEC | This compound Conjugate | Earlier Elution Volume | Confirmation of conjugation and assessment of aggregation. |
Mass Spectrometry for Molecular Weight and Conjugation Site Determination
Mass spectrometry (MS) is an indispensable tool for the characterization of this compound conjugates as it provides precise molecular weight information, which directly confirms the successful conjugation and allows for the determination of the degree of PEGylation. researchgate.net
For small molecule conjugates, high-resolution mass spectrometry (HRMS) can be used to determine the exact mass of the conjugate, which should match the theoretical mass of the expected product. The mass spectrum will show a clear shift from the mass of the starting materials to the higher mass of the conjugate.
In the case of protein conjugates, Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS and Electrospray Ionization (ESI) MS are commonly used. researchgate.net The mass spectrum of the unconjugated protein will show a single major peak (or a distribution for glycoproteins), while the spectrum of the PEGylated protein will show a series of peaks corresponding to the protein with one, two, or more attached this compound chains. The mass difference between the peaks will correspond to the mass of the this compound linker.
For determining the specific site of conjugation on a protein, a "bottom-up" proteomics approach is often employed. The PEGylated protein is enzymatically digested into smaller peptides, and the resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The peptides that have been modified with this compound will have a corresponding mass shift, and the fragmentation pattern in the MS/MS spectrum can be used to pinpoint the exact amino acid residue that was conjugated. researchgate.net
Example Mass Spectrometry Data for an this compound Conjugate
| Technique | Analyte | Expected m/z | Information Gained |
| HRMS | Small Molecule Conjugate | [M+H]⁺ of (Small Molecule + 1073.3) | Confirmation of 1:1 conjugation. |
| MALDI-TOF MS | Mono-PEGylated Protein | [Protein+H]⁺ + 1073.3 | Degree of PEGylation. |
| LC-MS/MS | Tryptic Peptide from Conjugated Protein | [Peptide+H]⁺ + 1073.3 | Identification of conjugation site. |
Note: The exact mass of this compound is approximately 1074.3 g/mol , but the observed mass may vary slightly depending on the ionization method.
Future Research Trajectories and Emerging Applications of Amino Peg24 Alcohol
Exploration of Novel Reaction Chemistries for Derivatization
The inherent reactivity of the primary amine and terminal hydroxyl groups in Amino-PEG24-alcohol provides a foundation for diverse chemical modifications. The amine group readily participates in reactions with electrophiles such as carboxylic acids, activated esters (like N-hydroxysuccinimide, pentafluorophenyl, and para-nitrophenyl (B135317) esters), aldehydes, and ketones, typically forming stable amide or imine/oxime linkages medkoo.comprecisepeg.com. The hydroxyl group can be functionalized through esterification, etherification, or oxidation, or converted into other reactive species like halides, tosylates, or mesylates for subsequent reactions medkoo.com.
Future research trajectories in derivatization chemistry will likely focus on developing novel, highly efficient, and selective reactions that can be performed under mild conditions, particularly in aqueous environments compatible with biomolecules. This includes exploring click chemistry approaches (e.g., azide-alkyne cycloaddition, strain-promoted alkyne-azide cycloaddition, or inverse electron-demand Diels-Alder reactions) by incorporating complementary functional groups onto the amine or hydroxyl termini. Enzymatic reactions could also be explored for highly specific functionalization. Furthermore, research may investigate chemistries that allow for the selective modification of one terminus in the presence of the other, enabling more complex multi-step syntheses without requiring protecting groups. The exploration of photocatalysis or electrochemistry for controlled derivatization under ambient conditions represents another potential avenue.
Integration into Advanced Polymer and Hydrogel Systems
This compound's bifunctional nature makes it an attractive monomer or crosslinker for the synthesis of advanced polymer architectures and hydrogel systems. The PEG chain's hydrophilicity is beneficial for creating water-compatible materials medkoo.comaxispharm.com. By reacting the amine and/or hydroxyl groups with complementary functional groups on other monomers or polymers, complex networks and structures can be formed.
Emerging applications in this area include the development of biodegradable and biocompatible hydrogels for drug delivery, tissue engineering scaffolds, and regenerative medicine. This compound could be used to synthesize hydrogels with tunable mechanical properties and degradation rates by controlling the crosslinking density and the nature of the linkages formed. Its incorporation could also facilitate the tethering of bioactive molecules, such as peptides, proteins, or growth factors, within the hydrogel matrix to promote cell adhesion, proliferation, and differentiation. Furthermore, it could serve as a building block for stimuli-responsive polymers or hydrogels that change their properties in response to environmental cues like pH, temperature, or light, enabling controlled release of encapsulated substances. Research may also explore its use in creating PEGylated polymer brushes on surfaces for antifouling applications or in the formation of nanoparticles for targeted delivery.
Role in the Development of New Diagnostic and Imaging Probes
The ability of this compound to conjugate to a wide range of molecules via its amine and hydroxyl groups, coupled with the advantageous properties of the PEG linker, positions it as a key component in the development of next-generation diagnostic and imaging probes. The PEG chain improves the solubility and pharmacokinetics of the probe and can reduce non-specific interactions in biological systems medkoo.comprecisepeg.comaxispharm.com.
Future research will likely leverage this compound to create targeted imaging agents for various modalities, including fluorescence imaging, magnetic resonance imaging (MRI), positron emission tomography (PET), and single-photon emission computed tomography (SPECT). This involves conjugating the PEG linker to targeting ligands (e.g., antibodies, peptides, small molecules) that bind specifically to biomarkers or cells of interest, as well as to the reporter molecule (fluorophore, radioisotope, contrast agent). The bifunctionality allows for the sequential or simultaneous attachment of different components. Emerging applications include the development of activatable probes that only become fluorescent or radioactive upon interaction with a specific enzyme or environment, and multimodal probes that combine different imaging techniques. Its use in developing probes for in vitro diagnostics, such as components in ELISA assays or biosensors, is also a promising area.
Potential in Combinatorial Chemistry and Library Synthesis for Drug Discovery Research
This compound's distinct reactive end groups make it a valuable scaffold and linker in combinatorial chemistry and the synthesis of chemical libraries for drug discovery. Combinatorial chemistry relies on the ability to generate large numbers of diverse compounds efficiently. Bifunctional linkers like this compound can be used to attach molecules to solid supports for solid-phase synthesis or to link two different molecular entities together in solution-phase synthesis.
Its potential in this field lies in its ability to introduce a hydrophilic and flexible linker of a defined length between two molecular fragments. This is particularly relevant in the synthesis of complex drug candidates, such as antibody-drug conjugates (ADCs) or proteolysis targeting chimeras (PROTACs), where a linker is required to connect the different functional components medkoo.com. Future research could explore the synthesis of libraries of PEGylated compounds with varying functional groups attached to the amine and hydroxyl termini, creating diverse sets of molecules for high-throughput screening against biological targets. Its use in creating bivalent or multivalent ligands by conjugating multiple copies of a targeting molecule to a PEGylated scaffold is another promising application. The controlled synthesis afforded by the orthogonal functional groups allows for the creation of well-defined libraries.
Sustainable Synthesis Approaches for this compound and its Derivatives
While the synthesis of PEG derivatives often relies on traditional chemical methods, there is a growing emphasis on developing more sustainable and environmentally friendly approaches in chemical synthesis. Future research trajectories for this compound and its derivatives will likely include the exploration of greener synthetic methodologies.
Q & A
Q. How can researchers validate the purity and structural integrity of Amino-PEG24-alcohol during synthesis?
Methodological Answer:
- Use nuclear magnetic resonance (NMR) to confirm the presence of the amino and hydroxyl termini and the PEG chain length (e.g., δ ~2.8 ppm for NH₂ groups, δ ~3.6 ppm for PEG repeat units).
- Employ mass spectrometry (MS) to verify molecular weight (expected m/z ~1074.29) and detect impurities or incomplete reactions .
- Perform HPLC with a refractive index detector to assess purity (>95% recommended for conjugation studies).
Q. What experimental strategies ensure solubility and stability of this compound in aqueous buffers for bioconjugation?
Methodological Answer:
- Optimize buffer pH (6.5–8.5) to avoid protonation of the amino group (pKa ~8.0), which reduces reactivity.
- Include 10–20% (v/v) glycerol or 5% sucrose to stabilize PEG chains against hydrolysis.
- Test solubility via dynamic light scattering (DLS) to confirm absence of aggregates (>100 nm particles indicate instability) .
Q. How should researchers design controls to distinguish between PEG linker degradation and payload release in drug delivery studies?
Methodological Answer:
- Use radiolabeled PEG (e.g., ³H-PEG) to track linker stability independently of the payload.
- Compare release kinetics in phosphate-buffered saline (PBS) vs. serum-containing media to identify enzymatic vs. hydrolytic degradation.
- Include a non-cleavable PEG control (e.g., methoxy-PEG-amine) to isolate payload-specific release mechanisms .
Advanced Research Questions
Q. What analytical approaches resolve contradictions in reported reactivity of this compound with NHS esters under varying pH conditions?
Methodological Answer:
- Perform stoichiometric titrations using UV-Vis spectroscopy (absorbance at ~260 nm for NHS release) to quantify reaction efficiency at pH 7.4 vs. 8.5.
- Use Arrhenius plots to model temperature-dependent reaction rates and identify optimal conditions for amine activation.
- Cross-validate results with FT-IR to detect residual NHS esters (peak at ~1740 cm⁻¹) post-reaction .
Q. How can researchers optimize this compound for site-specific protein conjugation while minimizing aggregation?
Methodological Answer:
- Conduct site-directed mutagenesis to introduce surface-exposed cysteine residues for thiol-PEG coupling, reducing nonspecific binding.
- Screen PEGylation efficiency using size-exclusion chromatography (SEC) with multi-angle light scattering (MALS) to monitor hydrodynamic radius changes.
- Apply molecular dynamics simulations to predict PEG chain conformations and steric hindrance effects on protein activity .
Q. What methodologies address batch-to-batch variability in this compound synthesis for reproducible in vivo studies?
Methodological Answer:
- Implement quality-by-design (QbD) protocols with critical process parameters (CPPs) such as reaction temperature (±1°C) and nitrogen flow rate.
- Use accelerated stability testing (40°C/75% RH for 4 weeks) to correlate PEG chain polydispersity index (PDI <1.1) with long-term performance.
- Validate reproducibility via orthogonal analytical techniques (e.g., NMR + MS + SEC) across ≥3 independent batches .
Methodological Frameworks
Q. How can the PICO framework structure studies on this compound’s efficacy in nanoparticle drug delivery?
- Population : Cancer cell lines (e.g., HeLa, MCF-7) with overexpressed folate receptors.
- Intervention : Folate-conjugated nanoparticles using this compound as a linker.
- Comparison : Non-PEGylated nanoparticles or shorter PEG chains (e.g., PEG-12).
- Outcome : Cellular uptake efficiency (flow cytometry) and tumor spheroid penetration depth (confocal microscopy) .
Q. What strategies improve literature review rigor for this compound applications in gene therapy?
- Use PRISMA guidelines to screen articles, focusing on in vivo biodistribution studies with PEGylated vectors.
- Apply CASP checklists to assess bias in preclinical models (e.g., sample size justification, blinding protocols).
- Cross-reference patent databases (e.g., USPTO, Espacenet) to identify unpublished formulation optimizations .
Data Analysis & Reporting
Q. How should researchers statistically analyze contradictory cytotoxicity data for this compound-conjugated drugs?
- Apply mixed-effects models to account for inter-lab variability in cell viability assays (e.g., MTT vs. ATP-based).
- Use Bland-Altman plots to quantify systematic biases between datasets.
- Report minimum inhibitory concentration (MIC) ratios with 95% confidence intervals to contextualize biological significance .
Q. What are best practices for tabulating PEGylation efficiency data in peer-reviewed publications?
- Structure tables with columns for PEG chain length , conjugation yield (%) , PDI , and bioactivity retention (e.g., enzyme activity post-PEGylation).
- Include footnotes explaining outliers (e.g., "Batch 3 excluded due to NHS ester hydrolysis confirmed by FT-IR").
- Follow ACS Style Guide formatting for chemical nomenclature and units .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
